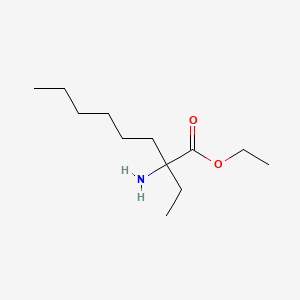

Ethyl 2-amino-2-ethyloctanoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-amino-2-ethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-4-7-8-9-10-12(13,5-2)11(14)15-6-3/h4-10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFGKSUCLYNHHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655116 | |

| Record name | Ethyl 2-amino-2-ethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164262-28-6 | |

| Record name | Ethyl 2-amino-2-ethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 164262-28-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of Ethyl 2-amino-2-ethyloctanoate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-2-ethyloctanoate

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 2-amino-2-ethyloctanoate (CAS No. 164262-28-6), a non-proteinogenic α,α-disubstituted amino acid ester. While extensive experimental data for this specific compound is not widely published, this document synthesizes predicted properties, analogous compound data, and established analytical methodologies to serve as a valuable resource for researchers, scientists, and drug development professionals. The guide covers the compound's structure, synthesis, and key physicochemical characteristics, including its spectroscopic profile, solubility, and pKa. Detailed experimental protocols for the determination of these properties are provided, underpinned by the principles of scientific integrity and causality.

Introduction

Ethyl 2-amino-2-ethyloctanoate is a unique organic molecule featuring a quaternary α-carbon, an ester functional group, and a primary amine. α,α-Disubstituted α-amino acids and their esters are of significant interest in medicinal and synthetic chemistry. Their sterically hindered nature can impart resistance to enzymatic degradation, making them valuable building blocks for creating more robust peptides and peptidomimetics.[1] The presence of both a nucleophilic amine and an electrophilic ester carbonyl, combined with a lipophilic octyl chain, suggests potential applications as a synthetic intermediate for novel therapeutic agents and specialty chemicals. This guide aims to provide a foundational understanding of its core properties to facilitate its use in research and development.

Molecular Structure and Properties

The fundamental properties of Ethyl 2-amino-2-ethyloctanoate are summarized below. While some experimental values are not publicly available, predicted data from computational models provide a reliable starting point.

| Property | Value / Predicted Value | Source |

| IUPAC Name | ethyl 2-amino-2-ethyloctanoate | N/A |

| CAS Number | 164262-28-6 | [2] |

| Molecular Formula | C₁₂H₂₅NO₂ | N/A |

| Molecular Weight | 215.34 g/mol | N/A |

| Monoisotopic Mass | 215.18852 Da | N/A |

| Appearance | No data available | [3] |

| Melting Point | No data available | [3] |

| Boiling Point | No data available | [3] |

| Density | No data available | [2] |

| Predicted XlogP | 3.2 | N/A |

Synthesis of Ethyl 2-amino-2-ethyloctanoate

A specific, published synthesis for Ethyl 2-amino-2-ethyloctanoate was not identified. However, a plausible and robust synthetic route can be designed based on established methods for the synthesis of α,α-disubstituted α-amino acids, such as the alkylation of a glycine equivalent or the Strecker synthesis followed by hydrolysis and esterification. A common and effective method involves the dialkylation of a protected glycine ester.

A proposed synthetic workflow is the dialkylation of ethyl nitroacetate, which serves as a glycine anion equivalent. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reactions.[4]

Proposed Synthetic Protocol

-

Step 1: First Alkylation (Ethylation)

-

To a solution of ethyl nitroacetate in a suitable aprotic solvent (e.g., Tetrahydrofuran), add a non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide at 0 °C to form the nitronate anion.

-

Slowly add one equivalent of an ethylating agent, such as ethyl iodide or ethyl bromide.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting ethyl 2-nitrobutanoate by column chromatography.

-

-

Step 2: Second Alkylation (Hexylation)

-

Repeat the deprotonation step with the purified ethyl 2-nitrobutanoate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at -78 °C to prevent side reactions.

-

Add one equivalent of a hexylating agent, such as 1-bromohexane.

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Perform an aqueous workup and extract the product, ethyl 2-ethyl-2-nitrooctanoate.

-

Purify the dialkylated product via column chromatography.

-

-

Step 3: Reduction of the Nitro Group

-

The nitro group of ethyl 2-ethyl-2-nitrooctanoate can be reduced to the primary amine using various methods. A common and effective method is catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

-

Alternatively, reduction can be achieved using zinc dust in acetic acid.[4]

-

After the reduction is complete, filter off the catalyst (if applicable) and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield the final product, Ethyl 2-amino-2-ethyloctanoate.

-

Caption: Proposed synthesis of Ethyl 2-amino-2-ethyloctanoate.

Physicochemical Properties and Experimental Determination

Solubility Profile

The solubility of Ethyl 2-amino-2-ethyloctanoate is dictated by its molecular structure, which contains a polar amino group and ester, and a significant nonpolar alkyl chain (octyl and ethyl groups).

-

Aqueous Solubility : The long C8 alkyl chain is expected to make the compound sparingly soluble in water. At acidic pH, protonation of the amino group to form an ammonium salt will likely increase its aqueous solubility. Conversely, at basic pH, the compound will remain as the free base.

-

Organic Solvent Solubility : It is predicted to be readily soluble in a wide range of organic solvents, including alcohols (ethanol, methanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and nonpolar hydrocarbons (hexane, toluene), due to the "like dissolves like" principle.[5][6]

-

Qualitative Solubility Testing :

-

Add approximately 20 mg of Ethyl 2-amino-2-ethyloctanoate to separate test tubes each containing 1 mL of a different solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, hexane).

-

Vigorously shake each tube for 1-2 minutes at room temperature.

-

Visually inspect for dissolution (a single clear phase).

-

-

Quantitative Solubility Determination (Shake-Flask Method) :

-

Prepare saturated solutions by adding an excess of the compound to a known volume of the desired solvent in a sealed flask.

-

Agitate the flasks at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent and determine the concentration of the solute using an appropriate analytical technique, such as HPLC with a UV or mass spectrometer detector, or GC-MS after derivatization.

-

Caption: Workflow for quantitative solubility determination.

pKa Determination

Ethyl 2-amino-2-ethyloctanoate has two ionizable groups: the primary amino group (-NH₂) which is basic, and the α-proton of the ester, which is weakly acidic but generally not considered in pKa measurements under normal aqueous conditions. The pKa of the conjugate acid of the amino group (R-NH₃⁺) is of primary interest. For primary amines, this value typically falls in the range of 9-11.

-

Sample Preparation : Accurately weigh a sample of Ethyl 2-amino-2-ethyloctanoate and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent like ethanol if water solubility is low. Add a slight excess of a standardized strong acid (e.g., 0.1 M HCl) to ensure the amino group is fully protonated.

-

Titration Setup : Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with an electrode immersed in the solution. Place the beaker on a magnetic stirrer.

-

Titration : Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection : Record the pH of the solution after each addition of the titrant.

-

Data Analysis : Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized. This point corresponds to the midpoint of the flat buffer region on the titration curve. The Henderson-Hasselbalch equation can be used to confirm the pKa value.[7]

Caption: Experimental setup and analysis for pKa determination.

Spectroscopic Properties (Predicted)

While no publicly available spectra for Ethyl 2-amino-2-ethyloctanoate were found, its spectroscopic features can be reliably predicted based on its functional groups and comparison with similar molecules.[8]

¹H NMR Spectroscopy[15][16]

-

~3.3-3.5 ppm (singlet, 2H) : -NH₂ protons. The signal may be broad and its chemical shift is solvent-dependent.

-

~4.1-4.3 ppm (quartet, 2H) : -O-CH₂ -CH₃ protons of the ethyl ester, coupled to the adjacent methyl group.

-

~1.2-1.4 ppm (triplet, 3H) : -O-CH₂-CH₃ protons of the ethyl ester, coupled to the adjacent methylene group.

-

~1.5-1.8 ppm (multiplet, 2H) : -C(NH₂)(Et)-CH₂ - protons of the octyl chain.

-

~1.2-1.4 ppm (multiplet, 8H) : -(CH₂)₄- protons of the octyl chain.

-

~0.8-1.0 ppm (triplet, 3H) : -CH₂-CH₃ of the octyl chain.

-

~1.5-1.7 ppm (quartet, 2H) : -C(NH₂)-CH₂ -CH₃ protons of the α-ethyl group.

-

~0.8-1.0 ppm (triplet, 3H) : -C(NH₂)-CH₂-CH₃ protons of the α-ethyl group.

¹³C NMR Spectroscopy

-

~175-178 ppm : C =O of the ester.

-

~60-62 ppm : -O-C H₂-CH₃ of the ethyl ester.

-

~58-62 ppm : Quaternary α-C arbon.

-

~22-35 ppm : C H₂ carbons of the octyl and α-ethyl groups.

-

~14 ppm : C H₃ carbons of the ethyl ester, α-ethyl, and octyl groups.

IR Spectroscopy

-

3300-3500 cm⁻¹ (two bands, medium) : N-H stretching of the primary amine.

-

2850-2960 cm⁻¹ (strong) : C-H stretching of the alkyl groups.

-

~1735 cm⁻¹ (strong) : C=O stretching of the ester.

-

1590-1650 cm⁻¹ (medium) : N-H bending of the primary amine.

-

1150-1250 cm⁻¹ (strong) : C-O stretching of the ester.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity and for quantification of amino acid esters. Due to the lack of a strong chromophore, derivatization is often required for sensitive UV or fluorescence detection.[9][10]

-

Sample Preparation : Prepare a stock solution of Ethyl 2-amino-2-ethyloctanoate in a suitable solvent (e.g., methanol or acetonitrile).

-

Derivatization : React the amino group with a derivatizing agent such as o-phthalaldehyde (OPA) for fluorescence detection or dansyl chloride for UV detection.[11][12] The reaction is typically rapid and performed just prior to injection.

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives) or UV detector (e.g., 254 nm for dansyl derivatives).

-

-

Quantification : Create a calibration curve using standards of known concentrations to quantify the analyte in unknown samples.

Caption: General workflow for HPLC analysis of amino acid esters.

Safety and Handling

A specific Safety Data Sheet (SDS) for Ethyl 2-amino-2-ethyloctanoate is not widely available.[3] However, based on the SDS for similar amino acid compounds, the following precautions should be observed.[13][14][15]

-

Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Avoid breathing dust or vapors.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid :

-

Skin Contact : Wash off immediately with plenty of soap and water.

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion : Do NOT induce vomiting. Rinse mouth and seek medical advice.

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen.

-

-

Disposal : Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2-amino-2-ethyloctanoate is a promising, yet under-characterized, α,α-disubstituted amino acid ester. This guide has provided a detailed overview of its predicted physicochemical properties and has outlined robust, standardized experimental protocols for their empirical determination. By offering a plausible synthetic route, expected spectroscopic signatures, and established analytical methodologies, this document serves as a foundational resource to enable further research and application of this versatile chemical building block in drug discovery and materials science.

References

PubChem. Ethyl 2-amino-2-ethylbutanoate. National Center for Biotechnology Information. [Link].

Douat, C., et al. (2001). Synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.

[1] Alvarez-Bercedo, P., et al. (2010). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. The Journal of Organic Chemistry. [Link].

[16] Scribd. Procedure For Determining Solubility Of Organic Compounds. [Link].

[17] Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Journal of Chemical & Engineering Data.

[4] Seebach, D., et al. (2000). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. Helvetica Chimica Acta. [Link].

[18] Arnold, F. H., et al. (2019). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Journal of the American Chemical Society. [Link].

[19] Ichikawa, S., et al. (2018). The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. Angewandte Chemie International Edition.

[5] Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link].

[9] Mtoz Biolabs. Workflow and Analytical Strategies of HPLC for Amino Acid Determination. [Link].

[6] University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link].

[20] University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link].

[11] U.S. Pharmacopeia. Amino acid analysis. [Link].

[10] Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia.

Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. [Link].

[21] Ghirlanda, G., et al. (2015). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Tetrahedron: Asymmetry. [Link].

[14] Agilent Technologies. (2024). Amino Acid Standard - SAFETY DATA SHEET. [Link].

[22] PubChem. Ethyl 2-amino-2-cyanoacetate. National Center for Biotechnology Information. [Link].

[23] Rulisek, L., et al. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. The Journal of Physical Chemistry C. [Link].

[24] PubChem. Ethyl 2-amino-2-ethylbutanoate. National Center for Biotechnology Information. [Link].

Carl ROTH. (2023). Safety Data Sheet: Amino acid. [Link].

[2] Chemsrc. ethyl 2-amino-2-ethyloctanoate. [Link].

[25] Scribd. Determination of The Pka Values of An Amino Acid. [Link].

eGyanKosh. DETERMINATION OF pKa OF GLYCINE. [Link].

[7] GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa. [Link].

[26] Stevenson, V. (2018). NMR Analysis of Amino Acids. YouTube. [Link].

Sources

- 1. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ethyl 2-amino-2-ethyloctanoate | CAS#:164262-28-6 | Chemsrc [chemsrc.com]

- 3. ETHYL 2-AMINO-2-ETHYLOCTANOATE - Safety Data Sheet [chemicalbook.com]

- 4. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Workflow and Analytical Strategies of HPLC for Amino Acid Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 10. myfoodresearch.com [myfoodresearch.com]

- 11. usp.org [usp.org]

- 12. HPLC Method for Detecting Amino Acid - Creative Proteomics Blog [creative-proteomics.com]

- 13. fishersci.com [fishersci.com]

- 14. agilent.com [agilent.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. scribd.com [scribd.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. | Semantic Scholar [semanticscholar.org]

- 20. www1.udel.edu [www1.udel.edu]

- 21. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ethyl 2-amino-2-cyanoacetate | C5H8N2O2 | CID 288716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ethyl 2-amino-2-ethylbutanoate | C8H17NO2 | CID 437603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. scribd.com [scribd.com]

- 26. m.youtube.com [m.youtube.com]

Structural Analysis and Characterization of Ethyl 2-amino-2-ethyloctanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for Novel Amino Acid Analogs

In the landscape of modern drug discovery and peptide science, non-proteinogenic amino acids represent a frontier of untapped potential. Among these, α,α-disubstituted amino acids are of particular interest due to the unique conformational constraints they impose on peptide backbones, often leading to enhanced proteolytic stability and well-defined secondary structures.[1][2] Ethyl 2-amino-2-ethyloctanoate, a chiral α,α-disubstituted amino acid ester, exemplifies this class of compounds. Its structure, featuring a quaternary α-carbon, precludes epimerization and offers a sterically defined building block for novel therapeutic peptides and peptidomimetics.[3]

The successful application of such a specialized molecule is fundamentally dependent on its unambiguous structural verification and purity assessment. The absence of an α-hydrogen and the presence of multiple alkyl chains create unique analytical signatures that require a multi-technique, integrated approach for full characterization. This guide provides a comprehensive framework for the structural elucidation of Ethyl 2-amino-2-ethyloctanoate, detailing not only the requisite analytical protocols but also the scientific rationale underpinning each experimental choice. It is designed to serve as a practical, field-proven resource for scientists dedicated to ensuring the absolute integrity of their molecular building blocks.

Overview of Synthesis and Purification

The synthesis of α,α-disubstituted amino acids like Ethyl 2-amino-2-ethyloctanoate typically involves the alkylation of a suitable precursor, such as an amino acid ester derivative or a nitroacetate compound.[3] A common strategy involves the dialkylation of a glycine equivalent. Regardless of the specific synthetic route, the crude product will inevitably contain starting materials, reagents, and potential side-products. Therefore, a rigorous purification protocol, commonly employing column chromatography, is essential prior to structural analysis. The subsequent analytical workflow is designed to confirm the identity of the purified product and assess its purity.

Caption: Synthesis and Purification Workflow.

Spectroscopic Characterization: A Multi-Faceted Approach

No single technique can definitively elucidate a novel molecular structure. The core of characterization lies in integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 2-amino-2-ethyloctanoate, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices: The key structural feature is the quaternary α-carbon, which lacks a directly attached proton. This makes the ¹H NMR spectrum simpler in the α-region compared to standard amino acids but requires careful analysis of the surrounding alkyl groups. ¹³C NMR is crucial for confirming the presence and chemical environment of all carbon atoms, especially the quaternary α-carbon, which has a distinct chemical shift.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of the purified compound for ¹H NMR and 30-50 mg for ¹³C NMR.[4]

-

Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, typically Chloroform-d (CDCl₃), which is effective at solubilizing nonpolar to moderately polar compounds and has a well-defined solvent peak.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

¹H NMR Acquisition: Utilize a standard single-pulse experiment. A spectral width of 0 to 12 ppm is appropriate. For quantitative accuracy, ensure a sufficient relaxation delay (e.g., 5 seconds) between scans.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse program to obtain singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[4]

Predicted NMR Data Summary

| Technique | Predicted Chemical Shift (δ, ppm) | Assignment | ¹H Multiplicity & Integration | Notes |

| ¹H NMR | ~4.12 | -OCH₂ CH₃ (ester) | Quartet (q), 2H | Coupled to the adjacent CH₃ group. |

| ~2.0-1.2 | -CH₂ -(CH₂)₄-CH₃ (hexyl) | Multiplet (m), 10H | Overlapping signals from the long alkyl chain. | |

| ~1.60 | -N-H₂ | Broad Singlet (br s), 2H | Chemical shift can vary with concentration and solvent. | |

| ~1.25 | -OCH₂CH₃ (ester) | Triplet (t), 3H | Coupled to the adjacent OCH₂ group. | |

| ~0.88 | -(CH₂)₅-CH₃ (hexyl) | Triplet (t), 3H | Terminal methyl group of the octanoate chain. | |

| ~0.85 | α-CH₂ CH₃ | Triplet (t), 3H | Methyl of the α-ethyl group. | |

| ~1.5-1.7 | α-CH₂CH₃ | Quartet (q), 2H | Methylene of the α-ethyl group. | |

| ¹³C NMR | ~175 | C =O (ester) | - | Carbonyl carbon, typically downfield. |

| ~60 | -OCH₂ CH₃ (ester) | - | Methylene carbon of the ethyl ester. | |

| ~58 | α-C | - | Quaternary α-carbon, a key signature. | |

| ~35-22 | -(C H₂)₆- (alkyl chains) | - | Multiple overlapping signals from the hexyl and ethyl groups. | |

| ~14 | -OCH₂CH₃ (ester) | - | Methyl carbon of the ethyl ester. | |

| ~14 | -(CH₂)₅-CH₃ (hexyl) | - | Terminal methyl carbon of the octanoate chain. | |

| ~8 | α-CH₂CH₃ | - | Methyl carbon of the α-ethyl group. |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Experimental values may vary slightly.[4][5]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique that readily protonates the basic amine group, yielding a strong molecular ion peak ([M+H]⁺) with minimal fragmentation in the source.[6] This allows for unambiguous determination of the molecular weight. Subsequent tandem MS (MS/MS) experiments can then be used to induce fragmentation in a controlled manner to probe the structure.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[7]

Predicted Mass Spectrometry Data

| Ion | Calculated m/z | Analysis | Expected Fragmentation Pathways |

| [M+H]⁺ | 216.1964 | Molecular Ion | The protonated parent molecule (C₁₂H₂₆NO₂⁺). |

| [M-C₂H₅O]⁺ | 170.1599 | Loss of Ethoxy | Cleavage of the ester ethoxy group. |

| [M-C₂H₅O₂]⁺ | 156.1443 | Loss of Carboxyethyl | Loss of the entire ethyl ester functional group. |

| [M-C₆H₁₃]⁺ | 130.1181 | Loss of Hexyl Chain | Alpha-cleavage resulting in the loss of the C6 side chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Causality Behind Experimental Choices: The IR spectrum provides direct evidence for the amine (N-H), ester (C=O), and alkyl (C-H) functionalities within the molecule. The position and intensity of these absorption bands are characteristic and serve as a qualitative fingerprint for the compound's structure.[8][9]

Experimental Protocol: Thin Film Analysis

-

Sample Preparation: Dissolve a small amount of the neat oil in a volatile solvent (e.g., dichloromethane).

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the analyte.

-

Data Acquisition: Place the salt plate in the spectrometer and acquire the spectrum over the range of 4000-600 cm⁻¹.

Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3380 - 3300 | N-H Stretch | Primary Amine (-NH₂) |

| 2960 - 2850 | C-H Stretch | Alkyl (-CH₃, -CH₂-) |

| ~1730 | C=O Stretch | Ester (-C=O) |

| ~1240 | C-O Stretch | Ester (O-C) |

Integrated Structural Elucidation Workflow

The confirmation of the structure of Ethyl 2-amino-2-ethyloctanoate is not a linear process but an integrated validation system where each piece of data corroborates the others. The workflow below illustrates this logic.

Sources

- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. The infrared absorption of amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for Ethyl 2-amino-2-ethyloctanoate

An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 2-amino-2-ethyloctanoate

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Ethyl 2-amino-2-ethyloctanoate, a molecule of interest in synthetic and medicinal chemistry. Due to the current absence of publicly available experimental spectra for this specific compound, this guide employs a predictive approach grounded in established spectroscopic principles and computational chemistry. The predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented and contextualized through a comparative analysis with the experimental data of structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization and identification of this and similar molecules.

Introduction: Navigating the Spectroscopic Landscape of a Novel Compound

The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing a detailed fingerprint of a molecule's atomic and electronic structure. This guide focuses on Ethyl 2-amino-2-ethyloctanoate, a substituted amino acid ester with potential applications in organic synthesis.

A thorough search of prominent chemical databases, including PubChem, has revealed a notable lack of experimentally acquired spectroscopic data for Ethyl 2-amino-2-ethyloctanoate. This is not uncommon for novel or specialized compounds. In the absence of direct experimental evidence, a predictive and comparative approach is not only necessary but also a powerful strategy. By leveraging computational methods and analyzing the spectra of close structural analogs, we can construct a highly accurate and reliable predicted spectroscopic profile.

This guide will first present the predicted spectroscopic data for Ethyl 2-amino-2-ethyloctanoate. These predictions are based on well-established principles of computational chemistry, such as Density Functional Theory (DFT) for NMR and IR predictions, and rule-based or machine-learning models for mass spectral fragmentation.[1][2][3] Subsequently, we will delve into the experimental spectroscopic data of key structural analogs to provide an authoritative grounding for our predictions. Through this comparative analysis, we will build a comprehensive and scientifically rigorous understanding of the expected spectroscopic characteristics of the target molecule.

Predicted Spectroscopic Data for Ethyl 2-amino-2-ethyloctanoate

The following sections detail the predicted spectroscopic data for Ethyl 2-amino-2-ethyloctanoate. These predictions are derived from computational models that calculate the molecule's behavior in different spectroscopic environments.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectra

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. The predicted chemical shifts for Ethyl 2-amino-2-ethyloctanoate are based on DFT calculations, a common and reliable method for predicting NMR parameters.[3][4][5]

Molecular Structure of Ethyl 2-amino-2-ethyloctanoate

Caption: Molecular structure of Ethyl 2-amino-2-ethyloctanoate.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 2-amino-2-ethyloctanoate

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH₃ (octyl chain) | ~ 0.9 | Triplet | 3H |

| -(CH₂)₅- | ~ 1.2-1.6 | Multiplet | 10H |

| -CH₂- (α to Cα) | ~ 1.7 | Multiplet | 2H |

| -NH₂ | ~ 1.5-2.5 | Broad Singlet | 2H |

| -CH₂- (ethyl group on Cα) | ~ 1.8 | Quartet | 2H |

| -CH₃ (ethyl group on Cα) | ~ 0.8 | Triplet | 3H |

| -O-CH₂- (ester) | ~ 4.1 | Quartet | 2H |

| -O-CH₂-CH₃ (ester) | ~ 1.2 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 2-amino-2-ethyloctanoate

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~ 175 |

| Cα (quaternary) | ~ 60 |

| -O-CH₂- (ester) | ~ 61 |

| -CH₂- (octyl chain) | ~ 22-35 |

| -CH₂- (ethyl group on Cα) | ~ 30 |

| -CH₃ (octyl chain) | ~ 14 |

| -O-CH₂-CH₃ (ester) | ~ 14 |

| -CH₃ (ethyl group on Cα) | ~ 8 |

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies are based on computational methods that model the molecule's vibrational modes.[6][7][8]

Table 3: Predicted IR Absorption Bands for Ethyl 2-amino-2-ethyloctanoate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3400 | Medium, Doublet |

| C-H Stretch (alkane) | 2850-2960 | Strong |

| C=O Stretch (ester) | ~ 1735 | Strong |

| N-H Bend (amine) | 1590-1650 | Medium |

| C-O Stretch (ester) | 1150-1250 | Strong |

Predicted Mass Spectrum (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula. The predicted fragmentation pattern is based on established fragmentation rules for esters and amines.[1][9]

-

Predicted Molecular Ion (M⁺): m/z = 215.19

-

Predicted [M+H]⁺: m/z = 216.19

Key Predicted Fragmentations:

-

Loss of the ethyl ester group (-COOCH₂CH₃): A significant fragmentation pathway is the loss of the entire ethyl ester functionality, leading to a fragment ion.

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in an acylium ion.

-

McLafferty Rearrangement: The long octyl chain allows for the possibility of a McLafferty rearrangement, which is a characteristic fragmentation of carbonyl compounds with a γ-hydrogen.

Predicted Mass Spectrum Fragmentation Pathway

Caption: A simplified predicted fragmentation pathway for Ethyl 2-amino-2-ethyloctanoate.

Experimental Spectroscopic Data of Structural Analogs

To substantiate the predicted data, we will now examine the experimental spectroscopic data of closely related molecules. The primary analog for comparison is Ethyl octanoate , which shares the same ester and octyl chain but lacks the amino and ethyl groups at the alpha position.

Ethyl octanoate

¹H NMR Spectrum (Experimental):

-

~ 0.88 ppm (t, 3H): -CH₃ of the octyl chain.

-

~ 1.27 ppm (m, 10H): -(CH₂)₅- of the octyl chain.

-

~ 2.28 ppm (t, 2H): -CH₂- adjacent to the carbonyl group.

-

~ 4.12 ppm (q, 2H): -O-CH₂- of the ethyl ester.

-

~ 1.25 ppm (t, 3H): -CH₃ of the ethyl ester.

IR Spectrum (Experimental):

-

2850-2960 cm⁻¹: Strong C-H stretching vibrations.

-

~ 1740 cm⁻¹: Strong C=O stretching of the ester.

Mass Spectrum (Experimental):

-

Molecular Ion (M⁺): m/z = 172.

-

Key Fragments: m/z = 127 ([M-OC₂H₅]⁺), 101, 88 (McLafferty rearrangement), 43.[12]

Comparative Analysis and Interpretation

By comparing the predicted data for Ethyl 2-amino-2-ethyloctanoate with the experimental data for Ethyl octanoate, we can make informed interpretations:

-

¹H NMR: The signals for the octyl and ethyl ester groups are expected to be in similar regions. The key differences will be the absence of the triplet at ~2.28 ppm (for the -CH₂- next to the carbonyl) and the appearance of new signals for the amino group and the ethyl group at the alpha position. The quaternary nature of the alpha-carbon in the target molecule will simplify the splitting patterns of adjacent protons.

-

¹³C NMR: The presence of the nitrogen atom at the alpha-carbon will cause a downfield shift of this carbon's signal to around 60 ppm, compared to a methylene carbon at the same position in a simple ester.

-

IR Spectrum: The most significant difference will be the appearance of N-H stretching bands around 3300-3400 cm⁻¹ and an N-H bending vibration around 1590-1650 cm⁻¹ in the spectrum of Ethyl 2-amino-2-ethyloctanoate. The C=O stretch should remain in a similar position.

-

Mass Spectrum: The molecular ion peak will be at a higher m/z (215 vs. 172) due to the addition of the amino and ethyl groups. The fragmentation patterns will also differ significantly due to the presence of the nitrogen atom, which can direct fragmentation pathways.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference the chemical shifts to a known standard (e.g., TMS).

IR Spectroscopy (FTIR-ATR)

-

Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Gas Chromatography (GC): Inject the sample into the GC. The compound will be vaporized and separated from any impurities on a capillary column.

-

Ionization (Electron Ionization - EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide has presented a detailed, predicted spectroscopic profile for Ethyl 2-amino-2-ethyloctanoate. By integrating computational predictions with a robust comparative analysis of experimental data from structural analogs, we have established a reliable set of expected spectral characteristics for this compound. This information will be invaluable for any researcher working on the synthesis, purification, and characterization of this molecule, providing a strong basis for its unambiguous identification. As experimental data for Ethyl 2-amino-2-ethyloctanoate becomes available, it will be interesting to compare it with the predictions outlined in this guide.

References

-

PubChem. Ethyl 2-amino-2-ethyloctanoate. National Center for Biotechnology Information. [Link]

- Gasteiger, J., & Engel, T. (Eds.). (2003).

- Allen, F., Greiner, R., & Wishart, D. (2014).

- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104.

-

NIST Chemistry WebBook. (n.d.). Ethyl octanoate. National Institute of Standards and Technology. [Link]

-

SpectraBase. (n.d.). Ethyl octanoate. John Wiley & Sons, Inc. [Link]

- Bagno, A., Saielli, G., & Scorrano, G. (2006). Computational NMR spectroscopy: a powerful tool for the stereochemical analysis of organic and organometallic compounds. Chemistry–A European Journal, 12(20), 5162-5174.

-

Chemaxon. (2023). NMR Predictor. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0040195). [Link]

-

NIST WebBook. (n.d.). Octanoic acid, ethyl ester. [Link]

-

SpectraBase. (n.d.). Ethyl octanoate - Optional[ATR-IR] - Spectrum. [Link]

-

NIST WebBook. (n.d.). Octanoic acid, ethyl ester - Mass spectrum (electron ionization). [Link]

Sources

- 1. Computational methods for processing and interpreting mass spectrometry-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [2405.05737] Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 5. repository.uncw.edu [repository.uncw.edu]

- 6. biorxiv.org [biorxiv.org]

- 7. Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Decade of Computational Mass Spectrometry from Reference Spectra to Deep Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Octanoic acid, ethyl ester [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. Octanoic acid, ethyl ester [webbook.nist.gov]

An in-depth technical guide on the CAS number for Ethyl 2-amino-2-ethyloctanoate and related analogs.

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of α,α-disubstituted amino esters, a class of compounds with significant interest in medicinal chemistry. While a specific CAS number for Ethyl 2-amino-2-ethyloctanoate is not readily found in public databases, suggesting it may be a novel or sparsely documented compound, this document will focus on the synthesis, characterization, and known analogs of this family of molecules. The principles and protocols described herein are directly applicable to the synthesis of Ethyl 2-amino-2-ethyloctanoate.

Introduction: The Significance of α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids are non-proteinogenic amino acids that feature two side chains attached to the α-carbon. This unique structural feature imparts significant conformational constraints on peptides and peptidomimetics into which they are incorporated. These constraints can lead to the formation of stable secondary structures, such as helices and turns, which are often crucial for biological activity.

The incorporation of α,α-disubstituted amino acids into peptide-based drug candidates can offer several advantages:

-

Increased Metabolic Stability: The quaternary α-carbon is sterically hindered, which protects the adjacent peptide bonds from enzymatic degradation by peptidases.

-

Enhanced Receptor Affinity and Selectivity: The conformational rigidity can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.

-

Improved Bioavailability: The modified peptide backbone can lead to improved pharmacokinetic properties.

Ethyl 2-amino-2-ethyloctanoate represents a specific ester of an α,α-disubstituted amino acid, with an ethyl group and a hexyl group (derived from octanoic acid) at the α-position. Such compounds are valuable building blocks in the synthesis of modified peptides and other complex organic molecules.

Synthesis of α,α-Disubstituted Amino Esters: Key Methodologies

The synthesis of α,α-disubstituted amino esters can be achieved through several established methods. The choice of method often depends on the desired side chains and the scale of the synthesis. Two common and versatile approaches are the Strecker synthesis and the alkylation of a protected glycine equivalent.

Modified Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids. A modified version can be employed for the synthesis of α,α-disubstituted analogs. The general workflow involves the reaction of a ketone with an amine and a cyanide source, followed by hydrolysis.

Experimental Protocol: Synthesis of a generic Ethyl 2-amino-2-alkylalkanoate

-

Imine Formation: To a solution of the ketone (e.g., 2-octanone for the synthesis of a 2-methyl-2-hexyl backbone) in methanol, add a solution of an amine (e.g., ammonia or benzylamine) and a cyanide source (e.g., sodium cyanide). The reaction is typically stirred at room temperature.

-

Aminonitrile Formation: The imine intermediate is then attacked by the cyanide ion to form an α-aminonitrile.

-

Hydrolysis and Esterification: The α-aminonitrile is then subjected to acidic hydrolysis (e.g., using concentrated HCl) to convert the nitrile group into a carboxylic acid. The resulting amino acid can then be esterified using standard methods, such as by refluxing in ethanol with a catalytic amount of sulfuric acid, to yield the desired ethyl ester.

Diagram: Modified Strecker Synthesis Workflow

Caption: A generalized workflow for the modified Strecker synthesis.

Alkylation of Glycine Equivalents

Another powerful method involves the sequential alkylation of a protected glycine derivative. This approach offers excellent control over the introduction of the two different alkyl side chains. A common starting material is ethyl N-(diphenylmethylene)glycinate, a Schiff base of glycine ethyl ester.

Experimental Protocol: Asymmetric Synthesis via Alkylation

-

Deprotonation: The glycine Schiff base is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate a nucleophilic enolate.

-

First Alkylation: The first alkylating agent (e.g., ethyl iodide) is added to the enolate solution. The reaction is allowed to warm to room temperature.

-

Second Alkylation: The resulting mono-alkylated product is isolated and then subjected to a second deprotonation and alkylation step with a different alkylating agent (e.g., 1-bromohexane).

-

Deprotection: The N-(diphenylmethylene) protecting group is removed by mild acidic hydrolysis to yield the final α,α-disubstituted amino ester.

Diagram: Alkylation Workflow

Caption: Step-wise synthesis via alkylation of a glycine equivalent.

Characterization and Analytical Techniques

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final product. The absence of a proton signal at the α-carbon in the ¹H NMR spectrum is a key indicator of successful disubstitution.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized ester.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and the C-N stretch.

-

Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.

CAS Numbers of Related Analogs

| Compound Name | Molecular Formula | CAS Number |

| 2-Aminoisobutyric acid | C₄H₉NO₂ | 62-57-7 |

| Diethyl 2-aminomalonate hydrochloride | C₇H₁₄ClNO₄ | 13433-00-6 |

| 2-Amino-2-methylbutanoic acid (Isovaline) | C₅H₁₁NO₂ | 595-40-4 |

| Ethyl 2-amino-2-methylpropanoate hydrochloride | C₆H₁₄ClNO₂ | 17288-01-2 |

Conclusion

The synthesis of α,α-disubstituted amino esters like Ethyl 2-amino-2-ethyloctanoate is a key enabling technology in modern drug discovery. While the specific compound of interest may be novel, established synthetic routes, such as the modified Strecker synthesis and the alkylation of glycine equivalents, provide reliable and versatile methods for its preparation. Rigorous characterization using a suite of analytical techniques is paramount to ensure the identity and purity of the final product. The knowledge of these synthetic and analytical methodologies empowers researchers to create novel molecular entities with potentially enhanced therapeutic properties.

References

-

Holton, A. G., et al. (2019). "The synthesis of α,α-disubstituted amino acids and their applications in peptide science." Amino Acids, 51(3), 335-373. [Link]

Solubility profile of Ethyl 2-amino-2-ethyloctanoate in common lab solvents

An In-depth Technical Guide on the Solubility Profile of Ethyl 2-amino-2-ethyloctanoate

Foreword: Navigating the Data Frontier

In the landscape of pharmaceutical development and chemical research, understanding the fundamental physicochemical properties of a molecule is paramount. Solubility, in particular, governs a compound's behavior from synthesis and purification to formulation and bioavailability. This guide focuses on Ethyl 2-amino-2-ethyloctanoate, a molecule of interest for which, at the time of this writing, specific experimental solubility data is not publicly available in peer-reviewed literature or chemical databases.[1]

The absence of data does not represent a barrier but an opportunity. It compels us, as scientists, to proceed from first principles: to analyze the molecular structure, predict its behavior based on established chemical theory, and design a robust, self-validating experimental plan to generate the required data. This document, therefore, serves a dual purpose: it provides a theoretically-grounded prediction of the solubility profile of Ethyl 2-amino-2-ethyloctanoate and, more importantly, offers a definitive, field-proven protocol for its experimental determination.

The Molecule: Ethyl 2-amino-2-ethyloctanoate at a Glance

Ethyl 2-amino-2-ethyloctanoate is an amino acid ester. Its structure is characterized by a central quaternary carbon atom bonded to an ethyl group, a hexyl group (completing the octanoate chain), a primary amine, and an ethyl ester group. This unique combination of functional groups dictates its interaction with various solvents.

Table 1: Physicochemical Properties of Ethyl 2-amino-2-ethyloctanoate

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅NO₂ | PubChem[1] |

| Molecular Weight | 215.34 g/mol | PubChem[1] |

| Predicted XlogP | 3.2 | PubChem[1] |

| Structure | CCCCCCC(CC)(C(=O)OCC)N | PubChem[1] |

The predicted XlogP value of 3.2 suggests a predominantly lipophilic (fat-loving) character, which is a critical starting point for our solubility predictions.

Predicted Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" is our primary tool for predicting solubility.[2] We must consider the contributions of the molecule's distinct regions.

-

Non-Polar Character: The long C8 alkyl chain (octanoate) is the dominant feature, making the molecule significantly non-polar. This long hydrocarbon tail will readily interact with non-polar solvents via van der Waals forces.

-

Polar Character: The presence of two polar functional groups, the primary amine (-NH₂) and the ethyl ester (-COOEt), introduces polarity. The amine group can act as a hydrogen bond donor and acceptor, while the ester group can act as a hydrogen bond acceptor.[3] These groups will facilitate interactions with polar solvents.

This duality suggests the molecule will exhibit a broad solubility range, but with a clear preference for solvents that can accommodate both its lipophilic and polar nature.

Sources

Potential biological activities of alpha,alpha-disubstituted amino acid esters

An In-Depth Technical Guide to the Potential Biological Activities of α,α-Disubstituted Amino Acid Esters

Authored by: A Senior Application Scientist

Foreword: Beyond the Proteogenic Twenty

In the landscape of drug discovery and chemical biology, the quest for novel molecular scaffolds that offer enhanced potency, selectivity, and metabolic stability is perpetual. While nature provides a diverse palette of twenty proteinogenic amino acids, the steric and conformational constraints inherent to α-monosubstituted systems often limit their therapeutic potential. The introduction of a second substituent at the α-carbon of an amino acid fundamentally alters its chemical and biological properties, giving rise to the class of α,α-disubstituted amino acids (α,α-AAs). Their ester derivatives, the focus of this guide, serve as crucial intermediates and bioactive molecules in their own right, offering a gateway to a vast and underexplored chemical space.

This guide provides a comprehensive overview of the potential biological activities of α,α-disubstituted amino acid esters, intended for researchers, scientists, and drug development professionals. We will delve into the unique structural attributes that confer their biological activities, explore their diverse therapeutic applications, and provide detailed experimental protocols for their synthesis and evaluation.

The Structural Advantage: How α,α-Disubstitution Shapes Biological Activity

The defining feature of α,α-disubstituted amino acids and their esters is the presence of a quaternary α-carbon. This seemingly simple modification has profound implications for their molecular conformation and, consequently, their biological function.

-

Conformational Rigidity: The Thorpe-Ingold effect, resulting from the gem-disubstitution at the α-carbon, significantly restricts the conformational freedom of the molecule. This pre-organization of the molecular structure can lead to a higher binding affinity for biological targets, as less conformational entropy is lost upon binding. The nature of the substituents dictates the preferred secondary structure of peptides incorporating these amino acids; for instance, α,α-dialkyl substitution often favors helical structures, while α,α-diaryl substitution can induce more extended geometries.[1]

-

Enhanced Metabolic Stability: Peptides and proteins are susceptible to enzymatic degradation by proteases. The steric hindrance provided by the two α-substituents shields the adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of peptidomimetics containing these unnatural amino acids.[1][2]

-

Increased Lipophilicity: The introduction of alkyl or aryl substituents at the α-position generally increases the lipophilicity of the amino acid ester. This property can enhance membrane permeability and oral bioavailability, crucial parameters in drug design.[1]

The interplay of these factors makes α,α-disubstituted amino acid esters highly attractive building blocks for the development of novel therapeutics.[3][4]

Caption: Core structural advantages of α,α-disubstituted amino acid esters.

A Spectrum of Biological Activities

The unique properties of α,α-disubstituted amino acid esters have been harnessed to develop compounds with a wide range of biological activities.

Antimicrobial Agents: A New Front Against Resistance

The rise of multi-drug resistant bacteria necessitates the development of novel antimicrobial agents. Amphipathic α,α-disubstituted amino amides, derived from their corresponding esters, have emerged as a promising class of compounds with potent activity against both Gram-positive and Gram-negative bacteria, including clinically challenging strains like ESBL-CARBA producers.[5][6]

The proposed mechanism of action involves the disruption of bacterial cell membranes.[6] The amphipathic nature of these molecules, with their cationic charges and lipophilic side chains, allows them to preferentially interact with the negatively charged components of bacterial membranes, such as teichoic acids and lipopolysaccharides, leading to membrane permeabilization and cell death.[6][7]

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| Derivative 4e (diguanidine) | Gram-positive reference strains | 0.25-8 | [5] |

| Derivative 4e (diguanidine) | Gram-negative reference strains | 0.25-8 | [5] |

| Derivative 4e (diguanidine) | Multi-resistant clinical isolates | 2-32 | [5] |

Anticonvulsant Properties: Modulating Neuronal Excitability

Derivatives of α,α-disubstituted amino acids have been investigated for their potential as anticonvulsant agents.[8][9][10] The mechanism of action is often linked to the modulation of amino acid neurotransmitter systems, either by enhancing inhibitory neurotransmission (e.g., via the GABAergic system) or by attenuating excitatory neurotransmission (e.g., by antagonizing glutamate receptors).[11]

One study on N-substituted amino acid amides found that several compounds exhibited significant anticonvulsant activity in the maximal electroshock seizure (MES) test, a preclinical model of generalized tonic-clonic seizures.[9]

Enzyme Inhibition: Targeting Key Pathological Pathways

The conformational constraints of α,α-disubstituted amino acids make them excellent scaffolds for the design of potent and selective enzyme inhibitors.

-

Digestive Enzyme Inhibition: Synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes such as pancreatic lipase, α-amylase, and α-glucosidase.[12] Inhibition of these enzymes can be a therapeutic strategy for managing obesity and type 2 diabetes by reducing the absorption of dietary fats and carbohydrates.

-

Cathepsin C Inhibition: A dipeptide containing a 4-amino-tetrahydropyranyl-4-carboxylic acid derivative, an α,α-disubstituted amino acid, is in clinical trials as a cathepsin C inhibitor for the treatment of various inflammatory diseases.[13]

Receptor Modulation: Fine-Tuning Cellular Signaling

α,α-Disubstituted amino acid esters and their derivatives have been utilized to create peptidomimetics that modulate the activity of various receptors.

-

Dopamine Receptor Modulation: Peptidomimetics of L-prolyl-L-leucyl-glycinamide (PLG) incorporating α,α-disubstituted amino acids have been shown to enhance the binding of agonists to the dopamine D2 receptor.[14] These compounds have potential applications in the treatment of Parkinson's disease.

-

GABA(A) Receptor Allosteric Modulation: A series of α-amino acid phenolic ester derivatives have been developed as water-soluble general anesthetic agents that act as allosteric modulators of GABA(A) receptors.[15] One such compound, Org 25435, was effective as an intravenous anesthetic in clinical trials.[15]

Caption: Diverse biological activities of α,α-disubstituted amino acid esters.

Experimental Protocols: Synthesis and Evaluation

The synthesis of α,α-disubstituted amino acid esters presents a significant challenge due to the steric hindrance around the quaternary carbon.[3][4] Nevertheless, several effective methods have been developed.

Synthesis of α,α-Diaryl-α-amino Acid Esters via Conjugate Addition

This protocol is adapted from a method utilizing the silver oxide-catalyzed conjugate addition of α-aryl isocyanoacetates to o-quinone diimides.[1][16]

Materials:

-

α-Aryl isocyanoacetate

-

o-Quinone diimide

-

Silver(I) oxide (Ag₂O)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a solution of the α-aryl isocyanoacetate (1.0 equiv) and the o-quinone diimide (1.1 equiv) in DCM, add Ag₂O (10 mol %).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the α,α-diarylisocyano ester.

-

Hydrolysis to Amino Ester: Dissolve the purified isocyano ester in MeOH and add aqueous HCl. Stir the mixture for several hours until the hydrolysis is complete (monitored by TLC).

-

Final Workup: Neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the α,α-diaryl-α-amino ester.

Causality of Experimental Choices:

-

Ag₂O as Catalyst: Silver oxide acts as a mild Lewis acid to activate the o-quinone diimide for nucleophilic attack by the isocyanoacetate enolate.

-

Isocyano Group as a Precursor: The isocyano group is a versatile functional group that can be readily hydrolyzed under acidic conditions to reveal the primary amine of the amino acid ester.

-

o-Quinone Diimide as Arylating Agent: These compounds are highly reactive due to the rearomatization that drives the reaction forward, making them effective arylating agents.[1]

Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of a synthesized α,α-disubstituted amino acid ester derivative against a panel of bacterial strains.

Materials:

-

Synthesized compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation: Inoculate the test bacteria into CAMHB and incubate until the culture reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution Series: Prepare a series of twofold dilutions of the test compound in CAMHB in a 96-well plate.

-

Inoculation: Add an equal volume of the bacterial suspension to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Self-Validating System:

-

Positive Control: Ensures that the bacteria are viable and capable of growth under the assay conditions.

-

Negative Control: Confirms the sterility of the medium.

-

Standard Antibiotic: Including a known antibiotic (e.g., ciprofloxacin) as a reference compound validates the sensitivity of the bacterial strains and the overall assay performance.

Caption: Workflows for synthesis and antimicrobial evaluation.

Future Perspectives and Conclusion

The field of α,α-disubstituted amino acid esters is ripe with opportunities for further exploration. The development of more efficient and stereoselective synthetic methods will be crucial for accessing a wider diversity of these compounds.[3][4] Furthermore, the application of these building blocks in combinatorial chemistry and high-throughput screening could accelerate the discovery of new drug candidates.

References

-

Alcaide, B., Almendros, P., & Redondo, M. C. (2023). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters, 25(30), 5659–5663. [Link]

-

Wang, Y., et al. (2022). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 20(4), 833-837. [Link]

-

Noton, T. M., et al. (2023). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Journal of the American Chemical Society, 145(1), 229-237. [Link]

-

Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. [Link]

-

Isaksson, J., et al. (2019). Antimicrobial activity of amphipathic α,α-disubstituted β-amino amide derivatives against ESBL - CARBA producing multi-resistant bacteria; effect of halogenation, lipophilicity and cationic character. European Journal of Medicinal Chemistry, 183, 111671. [Link]

-

Li, G., et al. (2021). The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. Angewandte Chemie International Edition, 60(38), 20843-20848. [Link]

-

Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. [Link]

-

Alcaide, B., Almendros, P., & Redondo, M. C. (2023). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters, 25(30), 5659–5663. [Link]

-

Isaksson, J., et al. (2019). Antimicrobial activity of amphipathic α,α-disubstituted β-amino amide derivatives against ESBL - CARBA producing multi-resistant bacteria; effect of halogenation, lipophilicity and cationic character. European Journal of Medicinal Chemistry, 183, 111671. [Link]

-

Ferguson, D. M., et al. (1999). Synthesis and dopamine receptor modulating activity of novel peptidomimetics of L-prolyl-L-leucyl-glycinamide featuring alpha,alpha-disubstituted amino acids. Journal of Medicinal Chemistry, 42(7), 1234-1242. [Link]

-

Formaggio, F., et al. (2021). Synthetic approaches to heterocyclic α,α-disubstituted amino acids. Organic & Biomolecular Chemistry, 19(3), 489-502. [Link]

-

Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]

-

Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(19), 6549. [Link]

-

Swinyard, E. A., & Castellion, A. W. (1966). Anticonvulsants; a study of some alpha,alpha-disubstituted malondiamides. Journal of Pharmaceutical Sciences, 55(8), 845-847. [Link]

-

Cotten, M. L., et al. (2002). Novel alpha-amino-acid phenolic ester derivatives with intravenous anaesthetic activity. Bioorganic & Medicinal Chemistry Letters, 12(12), 1645-1648. [Link]

-

de Oliveira, A. C. S., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 27(15), 4991. [Link]

-

Tsekova, D., et al. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, 58(3), 552-564. [Link]

-

Tsekova, D., et al. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, 58(3), 552-564. [Link]

-

Ohfune, Y., & Shinada, T. (2005). Enantio‐ and Diastereoselective Construction of α,α‐Disubstituted α‐Amino Acids for the Synthesis of Biologically Active Compounds. European Journal of Organic Chemistry, 2005(23), 5127-5143. [Link]

-

Brown, G. W., & Watson, E. J. (1969). The antimicrobial properties of some alpha-amino-oxy-acids, alpha-amino-oxy-hydrazides, alkoxyamines, alkoxydiguanides and their derivatives. Journal of Pharmacy and Pharmacology, 21(Suppl), 22S-27S. [Link]

-

Cotten, M. L., et al. (2002). Alpha-amino Acid Phenolic Ester Derivatives: Novel Water-Soluble General Anesthetic Agents Which Allosterically Modulate GABA(A) Receptors. Journal of Medicinal Chemistry, 45(11), 2276-2281. [Link]

-

Striplin, R. A., et al. (2018). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. Organic Letters, 20(15), 4589-4592. [Link]

-

Paruszewski, R., et al. (1996). Synthesis and Anticonvulsant Activity of Some Amino Acid Derivatives. Part 2: Derivatives of Gly, Ala, Leu, Pro, Trp, Phe(4 Cl), Ala(alpha-Me). Pharmazie, 51(4), 212-215. [Link]

-

Obniska, J., et al. (2003). Amino acid derivatives with anticonvulsant activity. Pharmacological Reports, 55(5), 573-582. [Link]

-

Malawska, B. (2005). New Anticonvulsant Agents. Current Topics in Medicinal Chemistry, 5(1), 69-85. [Link]

-

Alewood, P. F., et al. (2003). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry, 68(10), 3983-3991. [Link]

-

Wang, Y., et al. (2022). Straightforward Synthesis of Unnatural α,α-Disubstituted α-Amino Acid Derivatives Using Readily Accessible Building Blocks. Organic Letters, 24(40), 7384-7388. [Link]

-

Meldrum, B. S. (1985). Amino acid neurotransmitters and new approaches to anticonvulsant drug action. Epilepsia, 26 Suppl 1, S140-S149. [Link]

-

Waheed, A. E. J., & Obaid, S. M. H. (2019). Biological Activities of Amino Acid Derivatives and their Complexes a Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 10(2), 1-13. [Link]

-

Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. [Link]

-

Rowles, I., et al. (2020). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 59(43), 19083-19089. [Link]

-

Senanayake, C. H., et al. (1996). Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. The Journal of Organic Chemistry, 61(21), 7398-7401. [Link]

-

Huang, X., et al. (2022). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 144(1), 165-174. [Link]

Sources

- 1. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity of amphipathic α,α-disubstituted β-amino amide derivatives against ESBL - CARBA producing multi-resistant bacteria; effect of halogenation, lipophilicity and cationic character - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. Anticonvulsants; a study of some alpha,alpha-disubstituted malondiamides. | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 2: Derivatives of Gly, Ala, Leu, Pro, Trp, Phe(4 Cl), Ala(alpha-Me) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amino acid neurotransmitters and new approaches to anticonvulsant drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. | Semantic Scholar [semanticscholar.org]

- 14. Synthesis and dopamine receptor modulating activity of novel peptidomimetics of L-prolyl-L-leucyl-glycinamide featuring alpha,alpha-disubstituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alpha-amino acid phenolic ester derivatives: novel water-soluble general anesthetic agents which allosterically modulate GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Synthetic Routes for Non-Proteinogenic Amino Acids

Introduction: Beyond the Canonical Twenty